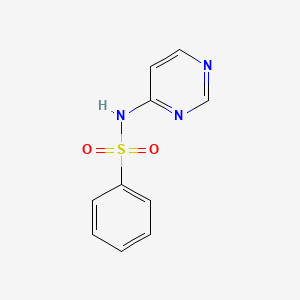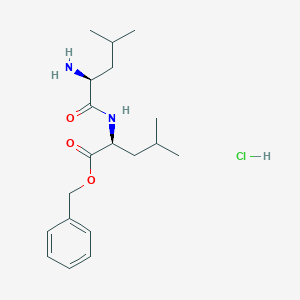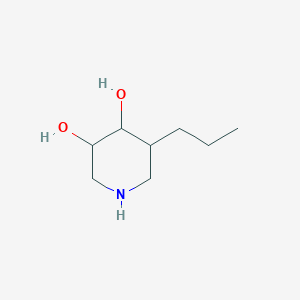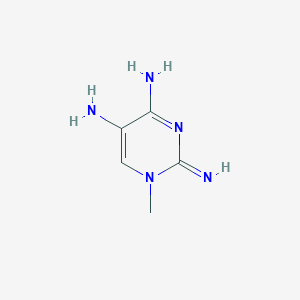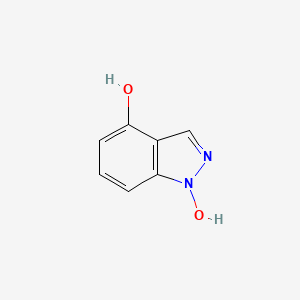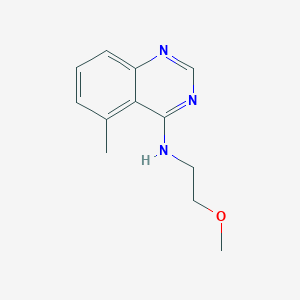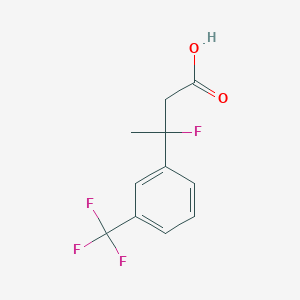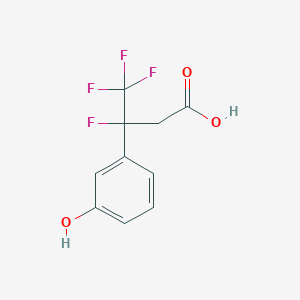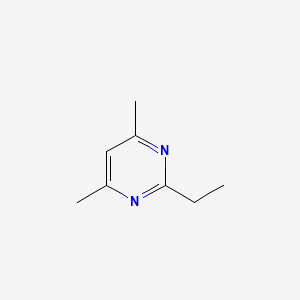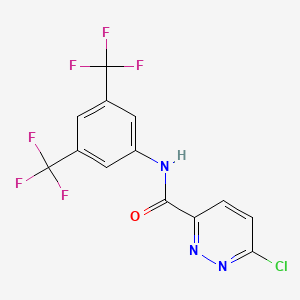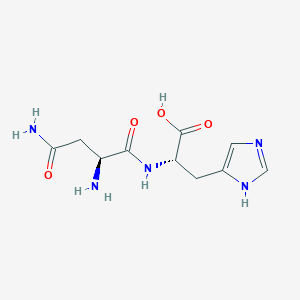
Asn-His
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asparaginyl-Histidine is a dipeptide composed of L-asparagine and L-histidine joined by a peptide linkage . This compound is known for its role in various biochemical processes, including protein synthesis and metabolism. Asparaginyl-Histidine is of particular interest due to its unique catalytic properties and its involvement in succinimide formation, which has implications in protein degradation and aging .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Asparaginyl-Histidine typically involves the coupling of L-asparagine and L-histidine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods: In an industrial setting, the production of Asparaginyl-Histidine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions: Asparaginyl-Histidine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
科学的研究の応用
Asparaginyl-Histidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of Asparaginyl-Histidine involves its catalytic role in succinimide formation. The imidazole group of the histidine residue acts as a proton-transfer mediator, facilitating the formation of the tetrahedral intermediate. This intermediate then undergoes deamidation to form aspartic acid, releasing an ammonia molecule in the process . This reaction is significant in the context of protein degradation and aging, as it leads to the formation of biologically uncommon residues such as L-β-aspartic acid .
類似化合物との比較
Asparaginyl-Glycine: This compound also undergoes deamidation but at a much slower rate compared to Asparaginyl-Histidine due to the smaller size of the glycine residue.
Asparaginyl-Isoleucine: The deamidation rate is extremely slow for this compound due to the bulky nature of the isoleucine residue.
Uniqueness of Asparaginyl-Histidine: Asparaginyl-Histidine is unique in its ability to catalyze the formation of the succinimide intermediate despite the large size of the histidine residue. This property is attributed to the specific catalytic role of the histidine imidazole group, which is not observed in other similar compounds .
特性
CAS番号 |
224638-52-2 |
|---|---|
分子式 |
C10H15N5O4 |
分子量 |
269.26 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-6(2-8(12)16)9(17)15-7(10(18)19)1-5-3-13-4-14-5/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1 |
InChIキー |
FFMIYIMKQIMDPK-BQBZGAKWSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)N)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



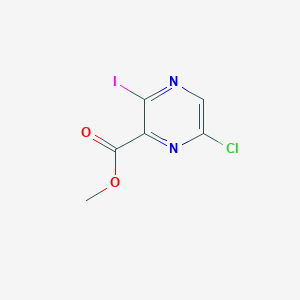
![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)
